Butyrate-Vitamin D3
Description
Contextualizing Vitamin D3 Derivatives and Analogs in Biomedical Research
Vitamin D, a secosteroid, is well-established for its critical role in calcium and phosphate (B84403) homeostasis and bone metabolism nih.govmims.comresearchgate.net. The biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that modulates gene transcription researchgate.netconicet.gov.armdpi.com. Beyond its classical functions, vitamin D and its metabolites are involved in a multitude of cellular processes, including differentiation, proliferation, apoptosis, and immunomodulation conicet.gov.arnih.goviranjd.irfrontiersin.orgmdpi.com.
The diverse physiological roles of vitamin D have spurred significant interest in developing synthetic vitamin D derivatives and analogs for potential therapeutic applications conicet.gov.arfrontiersin.orgnih.gov. These modifications aim to enhance specific desirable properties, such as increased potency, altered metabolic stability, improved solubility, or reduced calcemic side effects often associated with high doses of calcitriol (B1668218) conicet.gov.arfrontiersin.orgnih.gov. Researchers have synthesized numerous analogs with modifications in various parts of the vitamin D structure, including the A-ring, the central CD-ring region, and the side chain, to identify compounds with selective biological activities conicet.gov.arfrontiersin.org. Examples of such derivatives include those with altered hydroxylation patterns or modified side chains nih.govontosight.ai.
Rationale for Esterification of Cholecalciferol with Butyrate (B1204436)
Esterification is a common chemical modification employed in medicinal chemistry to alter the physicochemical properties of a parent compound. In the case of cholecalciferol, esterification with butyrate involves attaching a butanoate group to the 3-hydroxyl position of the vitamin D3 molecule ontosight.ai. This modification is typically undertaken for research purposes to investigate how the addition of a lipophilic moiety like butyrate affects the compound's characteristics.
The rationale for creating a butyrate ester of cholecalciferol can include several factors relevant to research:
Altering Metabolic Fate and Stability: Esterification can influence how quickly a compound is metabolized in biological systems. The ester linkage might be designed to be cleaved by endogenous esterases, releasing the parent cholecalciferol or a modified active form over time. This can affect the compound's stability in experimental conditions and its pharmacokinetic profile in research models.
Investigating Structure-Activity Relationships: Creating ester derivatives allows researchers to systematically study how modifications at specific positions, like the 3-hydroxyl group, impact the compound's binding affinity to the VDR or other target proteins, as well as its downstream biological effects conicet.gov.arnih.gov. This helps in understanding the structure-activity relationships of vitamin D analogs.
Potential for Targeted Delivery: In some research contexts, esterification can be explored as a strategy for targeted delivery to specific tissues or cells that express enzymes capable of cleaving the ester bond.
Butyrate itself is a short-chain fatty acid that has been studied for its various biological effects, particularly in the context of gut health and gene regulation (e.g., as a histone deacetylase inhibitor) nih.govfishersci.commetabolomicsworkbench.orgmitoproteome.orgresearchgate.netxiahepublishing.com. While Vitamin D3 butyrate is a distinct chemical entity, the choice of butyrate for esterification might also be driven by an interest in exploring potential synergistic or novel effects arising from the combination of the vitamin D structure with the butyrate moiety in a single molecule.
Overview of Research Significance in Molecular and Cellular Biology
Vitamin D3 butyrate serves as a tool in molecular and cellular biology research to probe the functions of vitamin D and explore the potential of modified vitamin D structures. Research involving this compound contributes to understanding its biological activities at a fundamental level ontosight.ai.
Studies utilizing Vitamin D3 butyrate may focus on:
VDR Binding and Activation: Investigating the binding affinity of Vitamin D3 butyrate to the VDR and its ability to activate VDR-mediated gene transcription compared to cholecalciferol or other derivatives conicet.gov.arnih.gov.
Cellular Uptake and Metabolism: Examining how the butyrate modification affects the uptake of the compound by different cell types and its subsequent metabolic processing within cells ontosight.ai.
Effects on Cell Proliferation and Differentiation: Studying the impact of Vitamin D3 butyrate on cell cycle progression, growth inhibition, and the induction of differentiation in various cell lines, including cancer cells nih.govfrontiersin.org.
Immunomodulatory Effects: Exploring the influence of Vitamin D3 butyrate on immune cell function and the expression of immune-related genes, such as antimicrobial peptides like cathelicidin (B612621) (LL-37), which are known to be induced by vitamin D and butyrate iranjd.irresearchgate.netxiahepublishing.comskemman.isresearchgate.netnih.gov. Research indicates that vitamin D3 and butyrate can individually induce cathelicidin gene expression skemman.isresearchgate.netnih.gov. LL-37 is a human host antimicrobial peptide that has been reported to be induced by vitamin D3 butyrate to promote host immune function by enhancing the expression of endogenous LL-37 and its mediated cGAMP immune response xiahepublishing.com.
Gene Expression Profiling: Utilizing techniques like RNA sequencing to comprehensively analyze changes in gene expression patterns in cells or tissues treated with Vitamin D3 butyrate to identify affected pathways and biological processes.
Exploration in Disease Models: Employing Vitamin D3 butyrate in in vitro or in vivo models of diseases where vitamin D signaling is implicated, such as certain cancers, autoimmune disorders, or inflammatory conditions, to evaluate its potential research utility conicet.gov.arnih.goviranjd.irfrontiersin.orgontosight.ai.
Detailed research findings on Vitamin D3 butyrate specifically might involve data on its potency in cell-based assays, its metabolic stability in liver microsomes or plasma, or its effects on the expression levels of target genes like CYP24A1 (a known VDR target gene involved in vitamin D catabolism) or CAMP (encoding cathelicidin). While specific quantitative data solely on Vitamin D3 butyrate is less prevalent in broad searches compared to calcitriol or other widely studied analogs, its investigation falls within the established methodologies for evaluating vitamin D derivatives in molecular and cellular research conicet.gov.arfrontiersin.orgnih.gov.
Research often compares the activity of novel derivatives like Vitamin D3 butyrate to the parent compound (cholecalciferol) or the active metabolite (calcitriol) to determine if the modification confers advantageous properties for specific research applications.
Table 1: Representative Data Points in Vitamin D Derivative Research (Illustrative)
| Compound | VDR Binding Affinity (Relative to Calcitriol) | Effect on Cell Proliferation (e.g., IC50 in nM) | Induction of CYP24A1 mRNA (Fold Change) | Induction of CAMP mRNA (Fold Change) |
| Calcitriol | 1.0 | Varies by cell line | High | High |
| Cholecalciferol | Lower | Lower | Lower | Lower |
| Vitamin D3 Butyrate* | Research Dependent | Research Dependent | Research Dependent | Research Dependent |
*Note: Specific quantitative data for Vitamin D3 butyrate would be found in dedicated research studies on this compound. The values above for Calcitriol and Cholecalciferol are general representations based on known activities of the parent compounds and active metabolite conicet.gov.arnih.govfrontiersin.orgnih.gov.
The study of Vitamin D3 butyrate, therefore, contributes to the ongoing effort to understand the complex biology of vitamin D and to identify novel compounds with tailored properties for use as research tools or potential leads in the development of new therapeutic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O2/c1-7-10-30(32)33-27-17-14-23(4)26(21-27)16-15-25-13-9-20-31(6)28(18-19-29(25)31)24(5)12-8-11-22(2)3/h15-16,22,24,27-29H,4,7-14,17-21H2,1-3,5-6H3/b25-15+,26-16-/t24-,27+,28-,29+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUDUVNKJWQDFG-BXWGOXEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174670 | |
| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31316-20-8 | |
| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31316-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin D3 butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031316208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.955 | |
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Synthetic Chemistry and Derivatization Pathways of Vitamin D3 Butyrate
Chemical Synthesis Methodologies for Butyrate (B1204436) Ester Formation
The formation of Vitamin D3 butyrate involves the creation of an ester bond between the hydroxyl group of cholecalciferol and the carboxyl group of butyric acid. This is primarily achieved through esterification reactions.
The synthesis of Vitamin D3 butyrate can be achieved by reacting a cholecalciferol precursor with a butyrylating agent. Common methods involve the use of butyric acid, butyric anhydride, or an acid chloride in the presence of a suitable catalyst. google.com For instance, an irradiation product of 7-dehydrocholesterol, which contains vitamin D3, can be reacted with butyric anhydride or butyric acid chloride to form the butyrate ester. google.comgoogle.com Another approach involves the enzymatic esterification of crude vitamin D3 with a weak organic acid, such as butyric acid, using lipase in a non-aqueous solvent. wipo.intgoogle.com
The reaction can be summarized as follows:
Cholecalciferol + Butyrylating Agent → Vitamin D3 Butyrate + Byproduct
Table 1: Common Butyrylating Agents and Their Byproducts in Cholecalciferol Esterification
| Butyrylating Agent | Byproduct |
| Butyric Acid | Water |
| Butyric Anhydride | Butyric Acid |
| Butyryl Chloride | Hydrochloric Acid |
This table outlines the common reagents used to introduce the butyrate group onto the cholecalciferol molecule and the corresponding byproducts of the reaction.
To maximize the yield of Vitamin D3 butyrate for research applications, several reaction conditions can be optimized. These include temperature, reaction time, and the molar ratio of reactants. For example, in enzymatic esterification, controlling the temperature is crucial as high temperatures can be detrimental to the synthesis of butyl butyrate. researchgate.net The choice of solvent also plays a significant role. Non-aqueous solvents are often used in lipase-catalyzed reactions to prevent hydrolysis of the ester product. wipo.intgoogle.com Furthermore, the removal of byproducts, such as water in the case of direct esterification with butyric acid, can drive the reaction towards the formation of the desired ester.
Research findings have shown that an excess of the alcohol (in this case, the hydroxyl group of cholecalciferol) in relation to the acid can have a favorable effect on the esterification yield. researchgate.net The specific conditions will vary depending on the chosen synthetic route and the scale of the reaction.
Isolation and Purification Techniques for Research-Grade Compound
Following the synthesis, the crude Vitamin D3 butyrate must be isolated and purified to obtain a research-grade compound. A common initial step involves extraction. The reaction mixture is often treated with water, and the ester is extracted using an organic solvent with a low boiling point, such as petroleum ether or diethyl ether. google.com The organic extract is then washed sequentially with dilute acid, water, and a sodium bicarbonate solution to remove unreacted starting materials and byproducts. google.com
Further purification is typically achieved through crystallization. The crude ester can be dissolved in a suitable solvent system, such as a mixture of acetone and ethanol, and allowed to crystallize, often at reduced temperatures. google.com This process can effectively separate the Vitamin D3 butyrate from sterol butyrates and other impurities. google.com Recrystallization can be repeated until the desired purity is achieved. google.com
For highly pure samples, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful tool for separating Vitamin D3 esters from other related compounds. nih.govekb.egekb.eg Normal-phase HPLC can be used for the final purification of vitamin D metabolites. nih.gov
Spectroscopic and Chromatographic Characterization for Structural Confirmation
To confirm the structure and purity of the synthesized Vitamin D3 butyrate, a combination of spectroscopic and chromatographic techniques is utilized.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the protons of the cholecalciferol backbone and the butyrate moiety. Similarly, the carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be coupled with liquid chromatography (LC) to identify and quantify the product. researchgate.netnih.gov The mass spectrum will show a molecular ion peak corresponding to the mass of Vitamin D3 butyrate (C₃₁H₅₀O₂), which is approximately 454.7 g/mol . nih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of Vitamin D3 butyrate. The compound will have a characteristic retention time under specific chromatographic conditions. ekb.egekb.eg
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass identification, offering a high degree of confidence in the structural confirmation and purity assessment of the synthesized compound. researchgate.netresearchgate.net Supercritical fluid chromatography coupled with mass spectrometry (SFC-MS) has also been developed for the analysis of vitamin D3 and its ester impurities. uliege.be
Table 2: Key Analytical Data for Vitamin D3 Butyrate
| Analytical Technique | Expected Result |
| ¹H NMR | Signals corresponding to cholecalciferol and butyrate protons. |
| ¹³C NMR | Signals corresponding to all 31 carbon atoms. |
| Mass Spectrometry | Molecular ion peak at m/z ≈ 454.4. |
| HPLC-UV | A single major peak at a specific retention time. |
This table summarizes the expected outcomes from key analytical techniques used to confirm the identity and purity of synthesized Vitamin D3 butyrate.
Molecular and Cellular Mechanisms of Action of Vitamin D3 Butyrate
Interaction with the Vitamin D Receptor (VDR) and Transcriptional Regulation
The binding of a ligand to the VDR is a critical first step in initiating its downstream effects. This interaction leads to conformational changes in the receptor, which in turn influences its ability to regulate the transcription of target genes.
Modulation of VDR Expression and Subcellular Localization in Cell Lines
Butyrate (B1204436), a short-chain fatty acid, has been shown to upregulate the expression of the VDR in various cell lines. frontiersin.orgmdpi.com In choriocarcinoma cell lines (BeWo and JEG-3), treatment with sodium butyrate, a histone deacetylase inhibitor, partially restored the expression of VDR, suggesting that epigenetic mechanisms suppress the VDR gene in these cells. researchgate.net Studies in colon cancer cells have demonstrated that co-treatment with 1α,25-dihydroxyvitamin D3 and sodium butyrate can coordinately regulate the VDR itself. cambridge.orgcambridge.org Furthermore, in Caco-2 cells, a human colon cancer cell line, butyrate administration has been found to increase VDR expression. semanticscholar.org This upregulation of VDR is a key factor in enhancing the cellular response to vitamin D compounds. The VDR is primarily localized in the cytoplasm and nucleus of cells. mdpi.com Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus to regulate gene expression. mdpi.com
Ligand Binding Affinity and Receptor Activation Dynamics
The VDR is a ligand-dependent transcription factor that recognizes a range of compounds, including the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). mdpi.combiomolther.org The binding of a ligand to the VDR's ligand-binding domain (LBD) stabilizes the receptor's conformation. nih.gov The VDR has a high affinity for its natural ligand, 1α,25(OH)2D3, with binding affinities in the nanomolar range. d-nb.info The dynamics of this binding process are complex, involving a significant degree of flexibility in the apo-VDR (un-liganded) state, particularly in the C-terminal region of the LBD. nih.gov Upon ligand binding, a conformational change is induced, most notably the repositioning of helix 12, which forms the activation function 2 (AF2) surface, a critical platform for the recruitment of coactivator proteins. biomolther.org The interaction is stabilized by hydrogen bonds between specific amino acid residues of the VDR and the hydroxyl groups of the ligand. biomolther.orgfrontiersin.org While the binding affinity of Vitamin D3 butyrate specifically has not been extensively detailed in the provided context, the esterification of butyrate to the vitamin D3 molecule would likely alter its binding dynamics and affinity for the VDR compared to the parent compound.
Effects on VDR-Mediated Gene Transactivation and Repression
Upon activation by a ligand, the VDR-RXR heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, leading to either the activation or repression of gene transcription. mdpi.comoup.com The transcriptional activity of the VDR is dependent on the recruitment of coactivator or corepressor proteins. cambridge.org Butyrate can enhance VDR-mediated gene expression. mdpi.com For instance, in colon cancer cells, the anti-proliferative and pro-differentiating effects of butyrate are at least partially mediated through the upregulation of VDR and subsequent expression of target genes. nih.gov The repression of certain genes by the VDR can also occur. For example, VDR can repress the transcription of the interleukin-2 (B1167480) (IL-2) gene by inhibiting the formation of the NFATp/AP-1 complex. aai.org Furthermore, the thyroid hormone receptor (TR) has been shown to repress VDR-mediated transactivation, an effect that can be reversed by the addition of RXR, suggesting a competition for the common heterodimerization partner. oup.com
Regulation of Specific Gene Expression Pathways
The activation of the VDR by its ligands initiates a cascade of changes in the expression of numerous genes that control fundamental cellular processes.
Influence on Genes Governing Cell Proliferation and Differentiation (e.g., Cyclin D1, c-myc)
Both butyrate and vitamin D3 have been shown to down-regulate the expression of key genes that regulate cell proliferation, such as Cyclin D1 and c-myc. nih.govaacrjournals.org In colonic carcinoma cells, treatment with butyrate or 1α,25-dihydroxyvitamin D3 leads to a decrease in the steady-state levels of both c-myc and Cyclin D1 mRNA and protein. nih.govaacrjournals.org This down-regulation is a critical aspect of their ability to induce cell cycle arrest and promote differentiation. nih.govaacrjournals.org Specifically, butyrate treatment has been observed to decrease Cyclin D1 expression by approximately 50% and c-myc expression by 80-90% in SW837 cells. aacrjournals.org This effect is mediated, at least in part, by transcriptional attenuation, a process that prematurely terminates transcription. nih.govnih.gov The reduction in Cyclin D1 levels is a key mechanism by which vitamin D compounds inhibit the growth of Caco-2 tumor cells. researchgate.net
Upregulation of Vitamin D Metabolizing Enzymes (e.g., 25-hydroxyvitamin D3-1α-hydroxylase)
Butyrate has been found to upregulate the expression of 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1), the enzyme responsible for converting the prohormone 25-hydroxyvitamin D3 (25(OH)D3) into the biologically active 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). nih.govnih.govwjgnet.com In Caco-2 cells, butyrate treatment leads to a transient increase in 1α-hydroxylase mRNA, followed by an increase in protein levels and a significant enhancement of its enzymatic activity. nih.govnih.govwjgnet.com This induction allows for the local synthesis of active vitamin D3, which can then exert its effects in an autocrine or paracrine manner. bioscientifica.com This upregulation of a key vitamin D metabolizing enzyme by butyrate provides a mechanism for the synergistic effects observed when cells are co-treated with butyrate and 25(OH)D3. nih.govnih.gov
Interactive Data Table: Effect of Butyrate and Vitamin D Metabolites on Caco-2 Cell Differentiation and Enzyme Expression
| Treatment (48h) | Alkaline Phosphatase Activity (% of Control) | 1α-hydroxylase mRNA Expression (Time-dependent) | 1α-hydroxylase Protein Expression (Time-dependent) | 1α-hydroxylase Activity (Time-dependent) |
|---|---|---|---|---|
| Control | 100% | Baseline | Baseline | Baseline |
| Butyrate (3 mM) | 436 ± 27% | Transiently upregulated | Delayed upregulation | Significantly enhanced |
| 1α,25(OH)2D3 (1 µM) | 170 ± 7% | Not Applicable | Not Applicable | Not Applicable |
| 25(OH)D3 (1 µM) | No significant impact | Not Applicable | Not Applicable | Not Applicable |
| Butyrate + 25(OH)D3 | 633 ± 7% | - | - | - |
| Butyrate + 1α,25(OH)2D3 | 702 ± 107% | - | - | - |
Data synthesized from studies on Caco-2 cells. nih.govnih.govwjgnet.com The table illustrates the synergistic effects on cell differentiation and the impact of butyrate on the expression and activity of 25-hydroxyvitamin D3-1α-hydroxylase.
Induction of Antimicrobial Peptide Gene Expression (e.g., Cathelicidin (B612621), β-defensin)
Vitamin D3 butyrate demonstrates a significant capacity to stimulate the expression of antimicrobial peptide (AMP) genes, such as cathelicidin (CAMP) and β-defensins. Both vitamin D and butyrate individually are known to induce the expression of cathelicidin in human colonic epithelial cells. mdpi.com Their combination, however, can lead to synergistic effects on host defense. mdpi.comnih.gov
Studies have shown that butyrate can universally activate the expression of host defense peptide (HDP) genes across various animal species, a broader effect compared to vitamin D3, which is a potent inducer of the human CAMP gene but not its murine counterpart. researchgate.net For instance, phenylbutyrate, a derivative of butyrate, has been shown to increase the expression of AMPs like cathelicidin and defensins, leading to reduced colonization and inflammation in response to Salmonella enterica serovar Typhimurium in mice. mdpi.com Similarly, sodium butyrate can promote the expression of porcine β-defensin 3. mdpi.com
The combination of active vitamin D3 (1,25-dihydroxyvitamin D3) and butyrate has been observed to synergistically enhance the expression of antimicrobial peptides. In a mouse model of Salmonella colitis, this combination increased the mRNA levels of murine β-defensin 3 (mBD-3) and cathelicidin antimicrobial peptide (CRAMP). mdpi.commdpi.com This enhanced AMP expression contributes to the host's defense against infection. mdpi.com The mechanism for this synergistic induction of the CAMP gene likely involves effects on different regions of the gene's promoter. frontiersin.org Butyrate may alter chromatin structure, thereby increasing the access of the Vitamin D Receptor (VDR) to the CAMP gene promoter. frontiersin.org
Furthermore, the induction of β-defensin 4 (DEFB4) is also influenced by both vitamin D and butyrate. scbt.com 1,25-Dihydroxyvitamin D3 activates the Vitamin D receptor, which binds to the promoter region of the DEFB4 gene to stimulate its expression. scbt.com Butyrate, on the other hand, enhances DEFB4 expression by inhibiting histone deacetylases, which leads to a more open chromatin structure around the gene, facilitating transcription. scbt.com
Impact on Intracellular Signaling Cascades
The biological effects of vitamin D3 butyrate are intricately linked to its ability to modulate various intracellular signaling cascades, leading to a complex interplay of cellular responses.
Crosstalk with Kinase Pathways (e.g., PKC, ERK1/2, p38 MAP kinases)
Both vitamin D and butyrate are known to interact with several kinase pathways, including Protein Kinase C (PKC), Extracellular signal-regulated kinases 1 and 2 (ERK1/2), and p38 mitogen-activated protein kinases (p38 MAPKs).
The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), can rapidly activate protein kinases such as MAP kinases and PKC. nih.gov Specifically, 1,25(OH)2D3 has been shown to induce the phosphorylation and activation of p38 MAPK in rat intestinal cells, a process that involves calcium, PKA, and c-Src as upstream regulators. conicet.gov.ar This activation of p38 MAPK, along with ERK1/2, plays a role in the hormone's regulation of intestinal cell growth and differentiation. conicet.gov.ar Phorbol (B1677699) 12-myristate 13-acetate (PMA), a PKC activator, can enhance the 1,25(OH)2D3-induced expression of the 24-hydroxylase (CYP24A1) gene in Caco-2 cells, and this effect is mediated through PKC, ERK1/2, and p38 MAP kinase pathways. researchgate.net
Butyrate also demonstrates significant interaction with these kinase pathways. In human intestinal epithelial cells, butyrate has been shown to potentiate the phorbol ester-induced Activator Protein-1 (AP-1) response. plos.org This potentiation is associated with an enhanced phosphorylation of ERK1/2, but not p38 or JNK. plos.orgscienceopen.com The synergistic effect of PMA and butyrate on AP-1 activation is strongly linked to the phosphorylation of ERK1/2. plos.orgscienceopen.com Furthermore, the p38 MAPK signaling pathway is directly involved in the butyrate-induced upregulation of the Vitamin D Receptor (VDR) expression in Caco-2 cells. nih.gov Inhibition of the p38-MAPK pathway abolishes the effect of butyrate on VDR expression and cell differentiation. nih.gov
The interplay between these pathways is crucial. For instance, the synergistic effect of PMA and butyrate on differentiation in colon cancer cells may result from butyrate-induced changes in histone acetylation, which increases the accessibility of DNA to transcription factors stimulated by PKC activation. oup.com
Involvement of Aryl Hydrocarbon Receptor (AhR) Pathway
Recent research has highlighted the significant role of the Aryl Hydrocarbon Receptor (AhR) in mediating the synergistic effects of butyrate and active vitamin D3. mdpi.com AhR is a ligand-activated transcription factor that plays a crucial role in regulating intestinal immunity and barrier function. frontiersin.orgnih.gov
While butyrate is not a direct ligand for AhR, it can stabilize the receptor, thereby increasing its activity in the presence of actual ligands. mdpi.com Butyrate can activate the AhR pathway and AhR-dependent genes in human intestinal epithelial cells, a mechanism that may be complemented by its histone deacetylase inhibitory properties. mdpi.com
The combination of butyrate and vitamin D3 has been shown to enhance host defenses against Salmonella infection, an effect linked to the AhR pathway. mdpi.com This combination improves intestinal barrier integrity by modulating tight-junction proteins, which reduces bacterial invasion. mdpi.comfrontiersin.org This protective effect is associated with increased expression of cecal cytokines and antimicrobial peptides like IL-17A, IL-22, mBD-3, and CRAMP. mdpi.com The synergistic action of butyrate and VD3 on antibacterial responses and mucosal barrier enhancement in Salmonella colitis is dependent on AhR, as the effects are counteracted by an AhR inhibitor. nih.gov
AhR signaling can upregulate the production of IL-22, which in turn induces epithelial cells to produce antimicrobial peptides. nih.govmdpi.com Furthermore, there is evidence of interaction between the AhR and VDR pathways, with AhR agonists shown to enhance VDR-mediated gene expression. mdpi.com Some vitamin D3 hydroxyderivatives have even been suggested as potential ligands for AhR. mdpi.com
Epigenetic Modifications via Histone Deacetylase (HDAC) Inhibition
A primary mechanism through which the butyrate component of Vitamin D3 butyrate exerts its effects is by acting as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net This activity leads to significant epigenetic modifications that regulate gene expression.
Butyrate-Mediated Chromatin Remodeling and Gene Regulation
Butyrate inhibits the activity of class I and II HDACs, leading to the hyperacetylation of histones. pnas.orgphysiology.org This process neutralizes the positive charge of histone tails, relaxing the chromatin structure and making the DNA more accessible to transcription factors. physiology.org This altered chromatin landscape is a key factor in the regulation of gene transcription. physiology.org
The inhibition of HDACs by butyrate affects the expression of a subset of genes, estimated to be around 2% of mammalian genes. nih.gov The promoters of genes that respond to butyrate often contain specific butyrate response elements. nih.govresearchgate.net For example, butyrate's ability to induce the expression of the cell cycle inhibitor p21 is mediated through the inhibition of HDAC activity associated with Sp1/Sp3 transcription factors, leading to histone hyperacetylation at the p21 gene promoter. nih.govresearchgate.net
Butyrate's role as an HDAC inhibitor has been linked to various cellular outcomes, including the inhibition of cancer cell proliferation and the induction of apoptosis. plos.org In colon cancer cells, butyrate-induced histone hyperacetylation is crucial for the induction of p21 gene expression and subsequent growth arrest. physiology.org
Synergistic Epigenetic Effects with Vitamin D Signaling
The epigenetic modifications induced by butyrate can work in synergy with the signaling pathways activated by vitamin D. Butyrate has been shown to potentiate the effects of vitamin D, leading to increased cell differentiation. mdpi.com This is, in part, because butyrate can upregulate the expression of the Vitamin D Receptor (VDR). mdpi.comnih.gov
The butyrate-induced upregulation of VDR expression enhances the cell's responsiveness to vitamin D. researchgate.net This synergy is crucial for mediating anti-inflammatory and antimicrobial responses. researchgate.net For example, in human keratinocytes, butyrate and 1,25D3 work together to induce the expression of cathelicidin and enhance antimicrobial function. plos.org This cooperative activity on the CAMP gene is likely due to their effects on different regions of the gene's promoter, with butyrate's HDAC inhibition possibly increasing the VDR's access to the promoter. frontiersin.org In lung epithelial cells, knocking down VDR expression has been shown to reduce the induction of the CAMP gene by butyrate, further highlighting the interplay between these two pathways. frontiersin.org
The combination of epigenetic modulation by butyrate and the genomic actions of vitamin D provides a powerful mechanism for regulating gene expression involved in immunity and cell differentiation.
Research Findings on the Molecular Mechanisms of Vitamin D3 Butyrate
| Mechanism | Key Findings | Affected Molecules/Pathways | References |
| Antimicrobial Peptide Induction | Synergistic enhancement of cathelicidin and β-defensin gene expression. | Cathelicidin (CAMP), β-defensin 3 (mBD-3), β-defensin 4 (DEFB4) | mdpi.comnih.govresearchgate.netmdpi.comfrontiersin.orgscbt.com |
| Kinase Pathway Crosstalk | Modulation of PKC, ERK1/2, and p38 MAPK signaling pathways. Potentiation of AP-1 response. | PKC, ERK1/2, p38 MAPK, AP-1, VDR | nih.govconicet.gov.arresearchgate.netplos.orgscienceopen.comnih.govoup.com |
| Aryl Hydrocarbon Receptor (AhR) Involvement | Butyrate stabilizes AhR, enhancing its activity. Synergistic action with Vitamin D3 on intestinal barrier function and immunity. | AhR, IL-17A, IL-22, mBD-3, CRAMP | nih.govmdpi.comfrontiersin.orgnih.govmdpi.com |
| HDAC Inhibition & Epigenetics | Butyrate inhibits HDACs, leading to histone hyperacetylation and chromatin remodeling. | Histone Deacetylases (HDACs), p21 | nih.govresearchgate.netpnas.orgphysiology.orgplos.org |
| Synergistic Epigenetic Effects | Butyrate upregulates VDR expression, enhancing cellular response to Vitamin D. Cooperative induction of antimicrobial peptides. | Vitamin D Receptor (VDR), Cathelicidin (CAMP) | frontiersin.orgmdpi.comnih.govresearchgate.netplos.org |
Preclinical Investigation of Biological Activities in Research Models
In Vitro Cellular Responses
Effects on Cell Growth, Senescence, and Apoptosis in Cultured Cell Lines (e.g., Caco-2, LLC-PK1)
Research using cultured cell lines has provided valuable insights into the effects of vitamin D3 and butyrate (B1204436) on fundamental cellular processes. In human colon cancer Caco-2 cells, the combination of 1,25-dihydroxyvitamin D3 [1,25-(OH)2D3] and butyrate produces a synergistic effect on cell differentiation. nih.gov This effect is mediated by the vitamin D receptor (VDR), as butyrate has been shown to upregulate VDR expression. nih.gov The enhanced differentiation is accompanied by an increase in the expression of p21Waf1/Cip1, a protein known to inhibit cell cycle progression. nih.gov When the VDR is blocked by an antagonist, the synergistic effects of butyrate and 1,25-(OH)2D3 on both differentiation and p21Waf1/Cip1 expression are diminished, highlighting the VDR's crucial role. nih.gov
In another cell line, the pig kidney cell line LLC-PK1, sodium butyrate was found to modulate the binding and action of 1,25-(OH)2D3. Treatment with sodium butyrate led to a decrease in the total number of VDRs without altering their affinity for the hormone. nih.gov This reduction in receptor levels corresponded with a diminished induction of 24-hydroxylase activity, an enzyme induced by 1,25-(OH)2D3, at higher hormone concentrations. nih.gov Interestingly, at lower hormone doses, cells treated with sodium butyrate showed an increased sensitivity to 1,25-(OH)2D3. nih.gov Sodium butyrate also demonstrated an inhibitory effect on cell proliferation in LLC-PK1 cells, particularly when added before the cells reached confluence. nih.gov
Table 1: Effects of Vitamin D3 and Butyrate on Cultured Cell Lines
| Cell Line | Compound(s) | Observed Effects | Key Findings |
|---|---|---|---|
| Caco-2 | 1,25-(OH)2D3 + Butyrate | Synergistic induction of cell differentiation. nih.gov | Mediated by butyrate-induced upregulation of the Vitamin D Receptor (VDR). nih.gov |
| Caco-2 | 1,25-(OH)2D3 + Butyrate | Synergistic amplification of p21Waf1/Cip1 expression. nih.gov | Dependent on VDR activity. nih.gov |
| LLC-PK1 | Sodium Butyrate | Decreased total VDR number. nih.gov | Did not alter VDR affinity for 1,25-(OH)2D3. nih.gov |
| LLC-PK1 | Sodium Butyrate | Decreased cell proliferation. nih.gov | More pronounced when added to pre-confluent cells. nih.gov |
| Caco-2 | Butyrate + 1,25D3 | Synergistically enhanced VDR mRNA expression in Salmonella-infected cells. nih.govmdpi.comresearchgate.net | Suggests a cooperative role in host defense. nih.gov |
Modulation of Immune Cell Function and Inflammatory Mediator Production
The combination of vitamin D3 and butyrate has demonstrated significant immunomodulatory effects in vitro. In models of intestinal inflammation, this combination has been shown to synergistically reduce the expression of pro-inflammatory cytokines. nih.gov For instance, in Salmonella-infected Caco-2 cells, the co-administration of butyrate and active vitamin D3 (1,25D3) led to a significant reduction in the mRNA expression of inflammatory mediators such as IL-6, IL-8, TNF-α, and IL-1β. nih.govsemanticscholar.org This anti-inflammatory action is coupled with an enhanced defensive function, as evidenced by the increased expression of the antimicrobial peptide hBD-2. nih.govsemanticscholar.org
The mechanism behind these synergistic effects appears to be dependent on the VDR. nih.govmdpi.com Studies have shown that the combination of butyrate and 1,25D3 enhances VDR mRNA expression in Salmonella-infected Caco-2 cells. nih.govmdpi.comresearchgate.net Furthermore, the use of siRNA to silence the VDR diminishes the synergistic anti-inflammatory and defensive responses, confirming the receptor's critical role. mdpi.com Butyrate has also been shown to promote the production of antimicrobial peptides (AMPs) by intestinal epithelial cells through various pathways, including the activation of MEK/ERK and JNK signaling. tandfonline.com
Table 2: Modulation of Immune Responses by Vitamin D3 and Butyrate in Vitro
| Cell Model | Treatment | Effect on Inflammatory Mediators | Effect on Antimicrobial Peptides |
|---|---|---|---|
| Salmonella-infected Caco-2 cells | Butyrate + 1,25D3 | Reduced mRNA expression of IL-6, IL-8, TNF-α, IL-1β. nih.govsemanticscholar.org | Enhanced hBD-2 mRNA expression. nih.govsemanticscholar.org |
| In vitro co-culture model of intestinal inflammation | Butyrate | Modulated pro-inflammatory signals and inhibited NLRP3 inflammasome markers. tandfonline.com | N/A |
Induction of Autophagic Processes and Pathways in Cell Models
Autophagy, a cellular process for degrading and recycling cellular components, is crucial for maintaining intestinal homeostasis and defending against pathogens. lidsen.com Research indicates that both vitamin D and butyrate play a role in modulating autophagy. The active form of vitamin D, 1,25D3, has been shown to enhance the expression of the autophagy-related gene ATG16L1 through the VDR. mdpi.comtandfonline.comnih.gov This leads to increased autophagic activity, which can help in the clearance of intracellular pathogens like Salmonella in intestinal epithelial cells. mdpi.comresearchgate.net
In a model of chemotherapy-induced sepsis, the combination of 1,25D3 and butyrate was observed to enhance the expression of the autophagy gene ATG16L1 while suppressing the pro-inflammatory cytokine IL-1β. mdpi.com This suggests that the combined action of these two molecules can promote a protective autophagic response while dampening harmful inflammation. The VDR appears to be a key regulator in this process, linking vitamin D signaling to the core autophagy machinery. tandfonline.comnih.govnih.gov
In Vivo Animal Model Studies (Non-Human)
Impact on Intestinal Barrier Integrity and Mucosal Homeostasis
In a mouse model of chemotherapy-induced sepsis with P. aeruginosa, the combined administration of butyrate and 1,25D3 was more effective than either treatment alone in reducing the severity of colitis and the spread of bacteria to the liver and spleen. mdpi.com This protective effect was associated with a decrease in the levels of zonulin and claudin-2, two proteins that can increase intestinal permeability. mdpi.com Similarly, in a mouse model of Salmonella colitis, the combination of butyrate and active vitamin D synergistically reduced the severity of the disease and bacterial translocation. nih.gov
Butyrate treatment in VDR-deficient mice has been shown to decrease intestinal permeability and increase the expression of the tight junction protein ZO-1. tandfonline.com Vitamin D/VDR signaling itself promotes the formation of tight junctions and protects intestinal epithelial cells from apoptosis. mdpi.com In VDR knockout mice, the absence of this receptor leads to increased susceptibility to mucosal injury, highlighting its critical role in preserving the integrity of the mucosal barrier. physiology.org
Modulation of Gut Microbiota Composition and Function
The gut microbiota plays a crucial role in health and disease, and its composition can be influenced by various factors, including vitamin D and its metabolites. Vitamin D has been shown to alter the gut microbiome, specifically increasing the abundance of butyrate-producing bacteria. nih.govsemanticscholar.org This suggests a positive feedback loop where vitamin D promotes the growth of bacteria that produce a beneficial metabolite, butyrate.
In a study on patients with type 2 diabetes, higher vitamin D levels were associated with a significant increase in butyrate-producing Eubacterium spp. and a decrease in potentially harmful bacteria like Escherichia spp. and Pseudomonas spp. tandfonline.com Animal studies have also shown that vitamin D supplementation can improve gut dysbiosis. For example, in a rat model of type 2 diabetes, vitamin D supplementation improved gut barrier function and reduced circulating levels of bacterial products like lipopolysaccharides. imrpress.com In VDR-deficient mice, butyrate treatment was able to partially restore the gut microbiome and inhibit inflammation. tandfonline.com These findings underscore the interconnectedness of vitamin D, butyrate, and the gut microbiota in maintaining intestinal health.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,25-dihydroxyvitamin D3 [1,25-(OH)2D3] |
| Butyrate |
| p21Waf1/Cip1 |
| Sodium Butyrate |
| 24-hydroxylase |
| IL-6 |
| IL-8 |
| TNF-α |
| IL-1β |
| hBD-2 |
| ATG16L1 |
| Zonulin |
| Claudin-2 |
| ZO-1 |
| Lipopolysaccharides |
| P. aeruginosa |
| Salmonella |
| Eubacterium spp. |
| Escherichia spp. |
Influence on Systemic and Local Immune Responses in Infection Models (e.g., Salmonella, P. aeruginosa)
Preclinical investigations in murine models have explored the immunomodulatory effects of the combined administration of Vitamin D3 and butyrate in the context of bacterial infections. These studies highlight a synergistic relationship that enhances the host's innate immune response to pathogens like Salmonella and Pseudomonas aeruginosa.
In a Salmonella colitis model using C57BL/6 mice, the combination of butyrate and active vitamin D3 (1,25-dihydroxyvitamin D3) was shown to synergistically reduce the severity of colitis. nih.gov This effect was accompanied by a significant modulation of the local immune environment within the cecum. nih.gov Specifically, the expression of pro-inflammatory cytokine messenger RNA (mRNA), including mIL-6, mTNF-α, and mIL-1β, was reduced. nih.gov Conversely, the treatment enhanced the expression of the antimicrobial peptide mhBD-3 mRNA. nih.gov These antibacterial and anti-inflammatory responses are suggested to be mediated through the upregulation of the vitamin D receptor (VDR). nih.gov
Similarly, in a chemotherapy-induced, gut-derived P. aeruginosa sepsis model in mice, the co-administration of butyrate and 1,25(OH)2D3 resulted in a notable reduction in the severity of colitis and decreased the invasion of P. aeruginosa into the liver and spleen. nih.govresearchgate.net This protective effect was attributed to an enhanced expression of defensive cytokines and antimicrobial peptides in the cecum. nih.gov The combination therapy also led to decreased levels of zonulin and claudin-2 proteins, which are associated with intestinal barrier integrity. nih.govmdpi.com The effects of the combined treatment were more pronounced compared to the administration of either substance alone. nih.gov Studies have shown that 1,25(OH)2D3 can enhance M1 macrophage polarization and their bactericidal activity against P. aeruginosa. researchgate.netnih.gov Butyrate, on its own, has been shown to dampen intestinal pro-inflammatory immune responses in other bacterial infection models, such as with Campylobacter jejuni, by lowering the number of apoptotic cells and neutrophils and reducing levels of IL-6 and MCP-1. mdpi.com
The following table summarizes the key immunological findings from these preclinical infection models.
| Infection Model | Key Findings | Observed Effects on Immune Markers |
| Salmonella colitis (in mice) | Synergistically reduced severity of colitis. nih.gov | ↓ Cecal mRNA expression of pro-inflammatory cytokines (mIL-6, mTNF-α, mIL-1β). nih.gov↑ Cecal mRNA expression of antimicrobial peptide (mhBD-3). nih.gov↑ Upregulation of Vitamin D Receptor (VDR). nih.gov |
| P. aeruginosa sepsis (in mice) | Reduced severity of colitis and bacterial invasion to liver and spleen. nih.govresearchgate.net | ↑ Enhanced expression of defensive cytokines and antimicrobial peptides in the cecum. nih.gov↓ Decreased levels of zonulin and claudin-2 proteins. nih.govmdpi.com |
Effects on Biochemical Parameters in Animal Physiology (e.g., oxidative stability, fatty acid composition)
The supplementation of diets with Vitamin D3 and butyrate has been investigated for its effects on biochemical parameters in animal models, particularly concerning oxidative stability and the composition of fatty acids in tissues.
In a study involving broiler chickens, dietary supplementation with sodium butyrate was found to improve the antioxidant capacity of the meat. researchgate.netnih.gov This was evidenced by increased levels of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS), which are indicators of enhanced antioxidant ability. researchgate.netnih.gov Other animal studies have also reported that dietary vitamin D3 supplementation can decrease the content of malondialdehyde (MDA), a marker of lipid peroxidation, in broiler chickens and improve total antioxidant activity in pigs. researchgate.net
The same study on broilers also revealed significant effects on the fatty acid profile of the meat. researchgate.netnih.gov Dietary sodium butyrate decreased the content of free fatty acids, specific saturated fatty acids (C14:0, C16:0), total saturated fatty acids (SFA), and the ratio of n-6 to n-3 polyunsaturated fatty acids (PUFA). nih.gov Notably, the content of PUFAs in the chicken meat increased when sodium butyrate was added in combination with higher levels of Vitamin D3, suggesting a synergistic effect on optimizing the fatty acid composition. researchgate.netnih.gov In other contexts, butyrate has been shown to regulate genes related to lipid metabolism, including those involved in fatty acid β-oxidation. frontiersin.org
The table below details the observed changes in key biochemical parameters from a study on broiler chickens.
| Parameter Category | Biochemical Marker | Observed Effect of Supplementation |
| Oxidative Stability | DPPH (antioxidant capacity) | ↑ Increased with Sodium Butyrate. researchgate.netnih.gov |
| ABTS (antioxidant capacity) | ↑ Increased with Sodium Butyrate. researchgate.netnih.gov | |
| Fatty Acid Composition | Free Fatty Acids (FFA) | ↓ Decreased with Sodium Butyrate. nih.gov |
| Myristic Acid (C14:0) | ↓ Decreased with Sodium Butyrate. nih.gov | |
| Palmitic Acid (C16:0) | ↓ Decreased with Sodium Butyrate. nih.gov | |
| Total Saturated Fatty Acids (SFA) | ↓ Decreased with Sodium Butyrate. nih.gov | |
| Arachidonic Acid (C20:4n6) | ↓ Decreased with Sodium Butyrate. researchgate.net | |
| n-6:n-3 PUFA Ratio | ↓ Decreased with Sodium Butyrate. researchgate.net | |
| Polyunsaturated Fatty Acids (PUFA) | ↑ Increased with Sodium Butyrate combined with higher Vitamin D3 levels. researchgate.netnih.gov |
Pharmacokinetic and Pharmacodynamic Profiling in Non Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Species
Studies on Vitamin D3 (cholecalciferol) in animals indicate that it is readily absorbed from the small intestine, a process that is dependent on normal fat absorption and requires bile drugbank.com. Following absorption, Vitamin D3 is transported in the plasma bound to vitamin D-binding protein (DBP) drugbank.com. The initial metabolic step for Vitamin D3 occurs in the liver, where it is hydroxylated to calcifediol (B1668214) (25-hydroxycholecalciferol) by the enzyme vitamin D-25-hydroxylase drugbank.comdrugbank.com. A second hydroxylation takes place in the kidneys, catalyzed by 1-alpha-hydroxylase, yielding calcitriol (B1668218) (1,25-dihydroxycholecalciferol), the biologically active form of Vitamin D3 drugbank.comdrugbank.com. Administered cholecalciferol and its metabolites are primarily excreted in the bile and feces drugbank.com.
Butyrate (B1204436), often studied in the form of sodium butyrate, is a short-chain fatty acid produced by microbial fermentation in the large intestine of animals researchgate.net. It serves as a primary energy source for colonocytes but also acts as a cellular mediator with various functions researchgate.net. While readily absorbed, studies on butyrate's precise distribution and metabolism as a conjugated form like Vitamin D3 butyrate are not explicitly detailed in the provided search results. However, butyrate is known to be rapidly metabolized.
Tissue-Specific Biodistribution and Accumulation Patterns
The active form of Vitamin D3, calcitriol, influences biological functions in non-classical target tissues, including adipose tissue, which serves as a main storage site for Vitamin D nih.gov. Adipose tissue expresses VD hydroxylase, which catalyzes the generation of calcitri nih.gov. Studies in broiler chickens supplemented with Vitamin D3 showed increased fat content in breast and leg muscles and reduced abdominal fat rate nih.gov. Vitamin D3 supplementation also increased triglyceride and glycogen (B147801) content in the liver of broilers nih.gov.
Research on butyrate has indicated its role in influencing lipid levels in various tissues in animal models. One study found that butyrate significantly lowered lipid levels in brown adipose tissue (BAT), with a somewhat lesser effect observed in liver and muscle tissues mdpi.com. The administration of sodium butyrate via intraperitoneal injection in rodents led to a significant decrease in body weight gain mdpi.com.
Biotransformation Pathways and Identification of Metabolites
The primary biotransformation pathway for Vitamin D3 involves successive hydroxylations, first in the liver to form calcifediol (25-hydroxycholecalciferol), and then in the kidney to form calcitriol (1,25-dihydroxycholecalciferol) drugbank.comdrugbank.comwikipedia.orgguidetopharmacology.org. Calcitriol is considered the most potent metabolite of Vitamin D in humans nih.gov. Other potential metabolites of Vitamin D3 mentioned include Vitamin D3 glucosiduronate, Vitamin D3 palmitate, and Vitamin D3 sulfoconjugate ctdbase.org.
Given that Vitamin D3 butyrate is an ester of Vitamin D3 and butyric acid, it is plausible that it would undergo hydrolysis in vivo, releasing Vitamin D3 and butyric acid. The released Vitamin D3 would then follow its known metabolic pathways, leading to the formation of calcifediol and calcitriol. The butyrate moiety would likely be metabolized through pathways typical for short-chain fatty acids, potentially serving as an energy source or participating in other metabolic processes. However, specific studies detailing the metabolic fate of the butyrate ester linkage in Vitamin D3 butyrate in non-human models were not found in the search results.
Correlation Between Exposure and Mechanistic Biological Responses
Studies in non-human models have explored the effects of Vitamin D3 and butyrate, both individually and in combination, on various biological responses, providing insights into potential exposure-response correlations relevant to Vitamin D3 butyrate.
Research in broiler chickens demonstrated that dietary Vitamin D3 supplementation enhanced average daily gain and increased leg muscle rate nih.gov. Vitamin D3 also influenced lipid metabolism by increasing triglyceride and glycogen content in the liver and serum lipid levels nih.gov. Mechanistically, Vitamin D3 increased mRNA expressions of genes related to de novo lipogenesis, lipid oxidation, and lipid transport in the liver nih.gov. Vitamin D3 binds to vitamin D receptors (VDRs), modulating gene expression fishersci.ca. The effects of Vitamin D3 on lipid metabolism can be tissue-specific and depend on VDR nih.gov.
Butyrate has been shown to have numerous beneficial effects in animal models, particularly on gut health and immune function researchgate.net. It can enhance gut development, control enteric pathogens, reduce inflammation, and modulate gut microbiota researchgate.net. In cold-stressed broiler chicks, a combination of sodium butyrate and Vitamin D3 mitigated negative effects on growth performance and intestines by strengthening intestinal barrier function and regulating gut microbiota balance mdpi.com. This combination increased ileal goblet cell numbers, villus height, and decreased crypt depth nih.gov. It also reduced serum endotoxin (B1171834) and inflammatory markers while increasing antioxidant capacity nih.gov.
Studies investigating the combined effects of butyrate and active Vitamin D3 (calcitriol) in mouse models of Salmonella colitis showed a synergistic reduction in colitis severity and body weight loss nih.gov. This combination reduced cecal inflammatory markers (IL-6, TNF-α, IL-1β) and enhanced the antimicrobial peptide mhBD-3 mRNA expression nih.gov. The synergistic effects were found to be dependent on VDR expression nih.gov. Butyrate has also been shown to increase intestinal VDR expression mdpi.commdpi.com.
In a mouse model of chemotherapy-induced gut-derived P. aeruginosa sepsis, the combination of butyrate and active Vitamin D3 enhanced the autophagy gene ATG16L1 and suppressed proinflammatory IL-1β mRNA expression mdpi.com. This suggests a role in modulating innate immune responses and potentially enhancing bacterial clearance mdpi.com.
These studies indicate that both Vitamin D3 and butyrate influence a range of biological processes in animal models, including growth, lipid metabolism, gut health, and immune responses, often mediated through pathways involving the vitamin D receptor and modulation of gene expression. The combined administration of butyrate and Vitamin D3 or its active form has demonstrated synergistic effects in certain models, suggesting that Vitamin D3 butyrate could potentially exert similar combined or enhanced biological activities.
Analytical Methodologies for Research and Quantification of Vitamin D3 Butyrate
High-Performance Liquid Chromatography (HPLC) for Compound Detection and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. This method is particularly valuable for analyzing Vitamin D3 butyrate (B1204436), allowing for the assessment of its purity and the detection of related impurities. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase.
For the analysis of vitamin D compounds, including Vitamin D3, reversed-phase HPLC with a C18 column is commonly employed. sigmaaldrich.comresearchgate.net Mobile phases typically consist of mixtures of organic solvents such as acetonitrile, methanol, and water, often with the addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid to optimize separation and ionization for subsequent detection. researchgate.net UV detection is frequently used in conjunction with HPLC for vitamin D analysis, often at wavelengths around 290-292 nm, where the conjugated double bonds in the vitamin D structure absorb light. sigmaaldrich.comnih.govekb.eg
Research on Vitamin D3 analysis by HPLC has demonstrated the effectiveness of this method for quantification in various matrices, including dietary supplements and food products. nih.govekb.eg For instance, an isocratic HPLC method for Vitamin D3 in tablets utilized a silica (B1680970) column with a mobile phase of n-hexane/ethyl acetate (B1210297) (85:15 v/v) and UV detection at 292 nm. This method showed good linearity, accuracy, and precision, with a limit of quantification (LOQ) of 0.1633 µg/mL. nih.gov Another reversed-phase HPLC method for Vitamin D3 in food samples used a C18 column and UV-VIS detection, reporting linearity from 10-200 µg/ml with an r² of 0.9992, a LOD of 5.09 µg/ml, and an LOQ of 15.42 µg/ml. ekb.eg
While these examples focus on Vitamin D3 itself, the principles and methodologies are applicable to Vitamin D3 butyrate, requiring optimization of chromatographic conditions (stationary phase, mobile phase composition, flow rate, temperature) to achieve adequate separation and detection of the esterified form. The presence of the butyrate group will influence the compound's polarity and retention behavior compared to unconjugated Vitamin D3.
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of compounds based on their mass-to-charge ratio (m/z). When coupled with chromatography, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-tandem Mass Spectrometry (LC-MS/MS), it provides high sensitivity and specificity, making it a gold standard for the analysis of vitamin D metabolites. amegroups.orgnih.gov
LC-MS/MS is particularly valuable for analyzing complex biological matrices due to its ability to differentiate between compounds with similar chromatographic retention times but different masses or fragmentation patterns. amegroups.org For vitamin D analytes, including Vitamin D3 and its metabolites, LC-MS/MS methods often involve sample preparation steps such as protein precipitation, extraction, and sometimes derivatization to enhance ionization and improve sensitivity. amegroups.orgnih.gov
Electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) are common ionization techniques used in MS for vitamin D analysis. amegroups.org APCI is sometimes preferred for certain vitamin D metabolites as it can reduce matrix effects and improve sensitivity compared to ESI. amegroups.org Multiple Reaction Monitoring (MRM) is a common workflow in LC-MS/MS for quantification, where specific precursor ions and their characteristic fragment ions are monitored. google.com
Research on Vitamin D3 quantification using LC-MS/MS has demonstrated its robustness and accuracy. A validated LC-MS/MS method for Vitamin D3 in dietary supplements used a reversed-phase C18 column and monitored specific fragment ions (m/z 107, 159, and 259) from the precursor ion at m/z 385 for confirmation, with quantification based on the peak area ratio of m/z 367 to an internal standard. researchgate.net This method showed linearity from 0.10 to 6.29 mg/L and high accuracy (101–103% recovery). researchgate.net Another LC-MS/MS method for Vitamin D3 in fortified infant formula and milk used derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and detected the derivatized product using a triple quadrupole mass spectrometer monitoring the transition m/z 560 → 298. nih.gov This method was found to be linear, highly selective, and accurate. nih.gov
For Vitamin D3 butyrate, MS techniques, particularly LC-MS/MS, would be essential for its specific identification and quantification. The molecular weight of Vitamin D3 butyrate (C₃₁H₅₀O₂) is approximately 454.7 g/mol . nih.govuni.luebi.ac.ukchemwhat.com LC-MS/MS would allow for the selection of specific precursor and product ions corresponding to Vitamin D3 butyrate, enabling its selective detection even in complex matrices.
Bioanalytical Assays for Measuring Compound and Metabolite Levels in Biological Matrices
Bioanalytical assays are crucial for measuring the levels of Vitamin D3 butyrate and its potential metabolites in biological samples such as serum, plasma, tissue homogenates, and other biological fluids. These assays require high sensitivity and specificity due to the often low concentrations of analytes in these matrices and the presence of numerous endogenous compounds.
LC-MS/MS is widely considered the gold standard for the measurement of vitamin D metabolites in biological matrices due to its high sensitivity and specificity, overcoming limitations of some immunoassay methods. amegroups.orgnih.gov LC-MS/MS methods for vitamin D metabolites in serum or plasma typically involve extensive sample preparation, including protein precipitation, extraction, and sometimes derivatization, to isolate and concentrate the analytes and reduce matrix effects. amegroups.orgresearchgate.netlabcorp.com
While much of the literature focuses on the analysis of 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D), the principles of bioanalytical LC-MS/MS methods are applicable to Vitamin D3 butyrate. amegroups.orgnih.gov The development of a bioanalytical method for Vitamin D3 butyrate would involve optimizing extraction procedures from the specific biological matrix, selecting appropriate chromatographic conditions for separation from endogenous compounds and potential metabolites, and establishing sensitive and selective MS detection parameters (e.g., MRM transitions).
Studies on vitamin D metabolites in biological samples highlight the importance of sample stability and the use of internal standards for accurate quantification. amegroups.orgresearchgate.net Deuterated analogs of vitamin D compounds are often used as internal standards in LC-MS/MS assays to correct for variations in sample preparation, matrix effects, and ionization efficiency. researchgate.netheartlandassays.com
Research has also explored bioanalytical methods for unconjugated Vitamin D3 in serum or plasma using LC-MS/MS, demonstrating the ability to quantify the precursor form of vitamin D. labcorp.com These methods involve direct analysis of the native molecules or derivatization to enhance ionization. nih.govlabcorp.com
For Vitamin D3 butyrate, bioanalytical assays using LC-MS/MS would be necessary to study its absorption, distribution, metabolism, and excretion in relevant biological systems. This would involve developing methods capable of simultaneously quantifying Vitamin D3 butyrate and its potential hydrolysis product, Vitamin D3, as well as other downstream metabolites like 25-hydroxyvitamin D3 butyrate or 25-hydroxyvitamin D3.
Spectrophotometric Methods for Complementary Analysis
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, can be used for the analysis of compounds that absorb light in the UV-Vis region. Vitamin D compounds, including Vitamin D3, have characteristic UV absorption spectra due to their conjugated double bond system, typically with a maximum absorbance around 264-292 nm. nih.govekb.egclinmedjournals.org
UV-Vis spectrophotometry can be used for the quantitative determination of relatively pure samples of Vitamin D3 butyrate, provided there are no significant interfering substances that absorb at the same wavelength. It can also be used as a detector in HPLC systems, as discussed in Section 6.1. sigmaaldrich.comnih.govekb.eg
While UV-Vis spectrophotometry is simpler and less expensive than MS-based methods, it generally offers lower sensitivity and specificity, especially when analyzing complex mixtures or biological samples. who.int Interfering compounds with similar UV absorbance can lead to inaccurate results. who.int Therefore, spectrophotometric methods are often used for initial screening, purity checks of bulk material, or as a complementary detection method in conjunction with chromatographic separation.
Research on Vitamin D3 analysis has utilized UV-Vis spectrophotometry for quantification in food samples after extraction and saponification steps to isolate the vitamin D fraction. ekb.egclinmedjournals.org For example, a method for determining Vitamin D3 in fish samples involved measuring absorbance at 264 nm after sample preparation. clinmedjournals.org
For Vitamin D3 butyrate, UV-Vis spectrophotometry could be useful for determining the concentration of pure standards or for monitoring the compound during synthesis or purification steps. However, for analysis in complex matrices or for quantifying low concentrations, more selective and sensitive methods like LC-MS/MS would be preferred.
In some cases, colorimetric methods, which involve a chemical reaction that produces a colored product that can be measured spectrophotometrically, have also been used for vitamin D analysis. who.int However, these methods can also suffer from interference and may not be specific enough for analyzing Vitamin D3 butyrate in complex samples.
Stability and Storage Considerations for Research Materials
Factors Influencing Chemical Stability of Butyrate (B1204436) Esters of Cholecalciferol
The stability of cholecalciferol (Vitamin D3) and its esters, including Vitamin D3 butyrate, is a critical consideration for research materials. Numerous factors can influence their chemical integrity, leading to degradation and loss of potency. These factors include temperature, light, oxygen, pH, concentration, and the presence of metal ions. nih.govinflibnet.ac.inscielo.brresearchgate.net
Temperature: Elevated temperatures accelerate the degradation of Vitamin D3 and its derivatives. inflibnet.ac.inukessays.com While cholecalciferol is relatively stable at room temperature, its stability decreases significantly at temperatures of 40°C and higher, especially in the presence of high humidity. ukessays.com The esterification of Vitamin D3 to form compounds like Vitamin D3 butyrate can influence its thermal stability. For instance, some studies on other butyrate esters, such as resveratrol (B1683913) butyrate esters, have shown them to be more thermosensitive than the parent compound. mdpi.com
Light: Exposure to light, particularly ultraviolet (UV) radiation, is a major cause of Vitamin D3 degradation. inflibnet.ac.inukessays.com Photodegradation can lead to the formation of various isomers, such as suprasterol I, suprasterol II, and 5,6-trans-vitamin D3. rsc.org Protecting Vitamin D3 compounds from light is crucial for maintaining their stability. nih.govukessays.com
Oxygen: Atmospheric oxygen can cause oxidative degradation of cholecalciferol and its esters. inflibnet.ac.inukessays.com Crystalline cholecalciferol is sensitive to atmospheric oxygen and can decompose over time, even at ambient temperatures. inflibnet.ac.in The presence of double bonds in the molecule makes it susceptible to oxidation. ufl.edu
pH: The pH of the surrounding medium significantly impacts the stability of Vitamin D3. Acidic conditions, in particular, have a destabilizing effect and can lead to isomerization. nih.govresearchgate.netnih.gov For instance, the presence of acid can isomerize Vitamin D3 to isotachysterol, which is highly sensitive to oxygen and subsequent degradation. researchgate.net The optimal pH range for the stability of active forms of Vitamin D3 in aqueous solutions is generally between 6.5 and 8.0. google.com
Concentration: The concentration of Vitamin D3 in a solution can also influence its stability, although the effects can be complex and dependent on other factors. nih.gov
Metal Ions: The presence of metal ions, such as iron (Fe²⁺), copper (Cu⁺, Cu²⁺), and zinc, can catalyze the degradation of Vitamin D3. nih.govinflibnet.ac.insemanticscholar.org These ions can act as pro-oxidants and accelerate oxidative reactions. inflibnet.ac.inufl.edu The destabilizing effect of metal ions is a significant concern, especially in liquid formulations. nih.gov The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can help stabilize Vitamin D3 solutions by sequestering these metal ions. nih.govnih.gov
Interactive Data Table: Factors Affecting Vitamin D3 Butyrate Stability
| Factor | Effect on Stability | Key Considerations |
| Temperature | Degradation accelerates with increasing temperature. inflibnet.ac.inukessays.com | Avoid high temperatures; store at recommended cool or cold conditions. |
| Light (UV) | Causes photodegradation and isomerization. inflibnet.ac.inukessays.comrsc.org | Protect from light by using amber vials or storing in the dark. |
| Oxygen | Leads to oxidative degradation. inflibnet.ac.inukessays.com | Store under an inert atmosphere (e.g., argon, nitrogen) if possible. |
| pH | Acidic conditions are destabilizing; optimal stability is near neutral pH. nih.govresearchgate.netnih.govgoogle.com | Use buffered solutions within the optimal pH range for aqueous studies. |
| Metal Ions | Catalyze oxidative degradation. nih.govinflibnet.ac.insemanticscholar.org | Use high-purity solvents and consider chelating agents like EDTA. nih.govnih.gov |
Identification of Degradation Products and Pathways in Research Solvents
The degradation of Vitamin D3 and its esters like butyrate can proceed through several pathways, yielding a variety of degradation products. The specific products formed depend on the degradation-inducing factors (e.g., heat, light, acid) and the solvent used.
Under thermal stress, Vitamin D3 can reversibly convert to pre-vitamin D3. researchgate.net In the presence of acid, Vitamin D3 is known to isomerize to tachysterol (B196371) and isotachysterol. researchgate.net Photodegradation, induced by UV light, can lead to the formation of suprasterol I, suprasterol II, and 5,6-trans-vitamin D3. rsc.org
In formulations containing other esters, such as triglycerides, transesterification can occur, leading to the formation of different Vitamin D3 esters. researchgate.netmedchemexpress.com This highlights the importance of considering potential interactions with excipients and solvents in research settings.
While specific degradation pathways for Vitamin D3 butyrate in various research solvents are not extensively detailed in the available literature, the general degradation patterns of Vitamin D3 provide a strong indication of the expected reactions. The primary degradation pathways for the cholecalciferol moiety would likely involve isomerization and oxidation. The butyrate ester group itself could be subject to hydrolysis, especially under acidic or basic conditions, which would yield cholecalciferol and butyric acid.
Common organic solvents used for dissolving Vitamin D3 and its derivatives include ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). windows.net While Vitamin D3 is generally more stable in non-aqueous solutions compared to aqueous solutions, degradation can still occur over time, especially if the solvents are not of high purity or contain dissolved oxygen or metal ion contaminants. nih.gov For example, chlorinated solvents can induce isomerization of Vitamin A, a related fat-soluble vitamin, suggesting similar care should be taken with Vitamin D3 esters. scielo.br
Interactive Data Table: Potential Degradation Products of Vitamin D3 Butyrate
| Degradation Pathway | Potential Products | Triggering Factors |
| Isomerization | Pre-vitamin D3 butyrate, Tachysterol butyrate, Isotachysterol butyrate | Heat, Acid researchgate.net |
| Photodegradation | Suprasterol butyrate I, Suprasterol butyrate II, 5,6-trans-vitamin D3 butyrate | UV Light rsc.org |
| Oxidation | Various oxidized derivatives | Oxygen, Metal Ions inflibnet.ac.inukessays.com |
| Hydrolysis | Cholecalciferol, Butyric acid | Acidic or basic pH, water |
| Transesterification | Other Vitamin D3 esters | Presence of other esters (e.g., in solvent or formulation) researchgate.netmedchemexpress.com |
Optimized Storage and Handling Protocols for Maintaining Research Compound Integrity
To ensure the integrity and reliability of research results, it is imperative to follow strict storage and handling protocols for sensitive compounds like Vitamin D3 butyrate.
Storage Conditions:
Temperature: For long-term storage, Vitamin D3 and its derivatives should be stored at -20°C or lower. windows.net This minimizes thermal degradation.
Light: The compound should be protected from light at all times by storing it in amber or opaque containers and in a dark environment. ukessays.com
Atmosphere: To prevent oxidation, storing the solid compound under an inert gas like argon or nitrogen is recommended. windows.net
Handling Procedures:
Solvent Preparation: When preparing stock solutions, use high-purity solvents. It is advisable to purge the solvent with an inert gas to remove dissolved oxygen before dissolving the compound. windows.net
Solution Storage: Aqueous solutions of Vitamin D3 are particularly unstable and it is often recommended not to store them for more than a day. windows.net If aqueous solutions are necessary, they should be prepared fresh. For organic stock solutions, storage at -20°C in tightly sealed, light-protected containers is recommended. However, even under these conditions, stability may be limited, and re-analysis of the solution concentration and purity is advisable for long-term studies.
Use of Antioxidants and Stabilizers: In some applications, particularly for aqueous formulations, the addition of antioxidants like butylated hydroxytoluene (BHT), ascorbic acid, or citric acid, and chelating agents like EDTA can significantly improve stability. nih.govnih.govgoogle.com
General Laboratory Practices:
Minimize the exposure of the compound to ambient laboratory conditions (light, air, temperature) during weighing and preparation of solutions.
Use appropriate personal protective equipment, as the toxicological properties of Vitamin D3 butyrate may not be fully characterized.
Regularly check the purity of the research compound, especially for long-term projects, using analytical techniques like HPLC.
Interactive Data Table: Summary of Storage and Handling Protocols
| Protocol | Recommendation | Rationale |
| Long-Term Storage (Solid) | -20°C or below, in the dark, under inert gas. windows.net | Minimizes thermal degradation, photodegradation, and oxidation. |
| Solvent for Stock Solutions | High-purity organic solvents (e.g., ethanol, DMSO, DMF), purged with inert gas. windows.net | Reduces degradation from solvent impurities and dissolved oxygen. |
| Storage of Stock Solutions | -20°C, in tightly sealed, light-protected containers. | Maintains integrity of the compound in solution for a longer period. |
| Aqueous Solutions | Prepare fresh before use; avoid storage. windows.net | Vitamin D3 and its esters are highly unstable in aqueous media. nih.gov |
| Additives for Stability | Consider antioxidants (e.g., BHT, ascorbic acid) and chelating agents (EDTA) for aqueous systems. nih.govnih.gov | Protects against oxidative degradation and catalysis by metal ions. |
Structure Activity Relationship Sar of Butyrate Modifications on Vitamin D3 Analogs
Impact of Butyrate (B1204436) Esterification on VDR Binding and Transactivation
Butyrate, a short-chain fatty acid, has demonstrated an ability to influence VDR activity independently. Research in Caco-2 human colon cancer cells showed that butyrate treatment increased nuclear VDR protein content and enhanced VDR binding activity. nih.gov This effect was observed to be more potent than that elicited by other short-chain fatty acids tested. nih.gov Furthermore, butyrate acted synergistically with 1,25-dihydroxyvitamin D3 to stimulate cell differentiation, an effect that was dependent on VDR activation, as it was blocked by a VDR antagonist. nih.gov These findings suggest a crosstalk between butyrate signaling pathways and VDR-mediated gene regulation.
The esterification of vitamin D3 with butyrate could influence VDR interaction in several ways. The presence of the butyrate group might affect the molecule's entry into cells, its intracellular localization, or its potential hydrolysis to release free vitamin D3 or butyrate. If the intact ester binds to the VDR, the butyrate moiety would occupy space within or near the ligand-binding pocket, potentially altering the binding affinity and the resulting conformational change of the receptor compared to unesterified vitamin D3 or calcitriol (B1668218). The nature of this interaction would determine whether the VDR-vitamin D3 butyrate complex favors the recruitment of coactivators, leading to gene activation, or corepressors, leading to gene repression. researchgate.netd-nb.info
Comparative Analysis of Butyrate vs. Other Short-Chain Fatty Acid Esters of Vitamin D3
The distinct effects of butyrate on VDR activity compared to other short-chain fatty acids nih.gov suggest that the specific chemical structure of the butyrate moiety confers unique properties. When esterified to vitamin D3, the nature of the fatty acid chain is likely to influence the resulting analog's biological profile.
Comparative studies involving vitamin D3 esters of different short-chain fatty acids would be necessary to fully elucidate the impact of chain length and structure on SAR. Differences in esterase-mediated hydrolysis rates, cellular uptake, and interaction with the VDR or other targets could lead to varied potencies and specificities among these analogs. Based on the observation that butyrate is more potent than other SCFAs in enhancing VDR activity nih.gov, it is plausible that a vitamin D3 butyrate ester might exhibit a distinct or enhanced activity profile compared to vitamin D3 esters of, for example, acetate (B1210297) or propionate, although specific comparative data on the esters were not found in the search results.
Influence of Butyrate Moiety on Target Specificity and Biological Potency Relative to Cholecalciferol
Cholecalciferol (Vitamin D3) is a prohormone that requires metabolic conversion to 25-hydroxyvitamin D3 in the liver and subsequently to the active form, 1,25-dihydroxyvitamin D3 (calcitriol), primarily in the kidneys, to exert its full biological activity through the VDR. nih.govnih.govnih.govfrontiersin.orgdrugbank.com Calcitriol is significantly more potent than cholecalciferol in activating the VDR and mediating classical and non-classical vitamin D effects. mdpi.com
The esterification with butyrate can influence the biological potency and target specificity of vitamin D3 in several ways:
Pharmacokinetics: The butyrate ester may have altered absorption, distribution, metabolism, and excretion properties compared to cholecalciferol. This could affect its bioavailability and the concentration of the compound or its active metabolites reaching target tissues.
Metabolism: Vitamin D3 butyrate could be hydrolyzed in the body to release cholecalciferol and butyrate. If this hydrolysis occurs efficiently, the effects observed might be primarily due to the released vitamin D3 and its subsequent activation to calcitriol, potentially combined with effects of free butyrate. Alternatively, the ester might be metabolized differently than cholecalciferol.
VDR Interaction: As discussed earlier, the intact ester could potentially interact with the VDR, albeit with different affinity and resulting conformational changes compared to calcitriol or cholecalciferol. This could lead to a different spectrum of VDR-mediated gene regulation.
Butyrate-mediated effects: The butyrate moiety itself possesses biological activities, including HDAC inhibition and interaction with G protein-coupled receptors, which contribute to its effects on gut health, inflammation, and cell differentiation. mdpi.comnih.govbevital.no Vitamin D3 butyrate might therefore exert effects that are a combination of vitamin D-mediated and butyrate-mediated actions, potentially leading to a broader or different target specificity compared to cholecalciferol alone.
The relative biological potency of vitamin D3 butyrate compared to cholecalciferol would depend on the extent of its conversion to active vitamin D metabolites and any intrinsic activity of the ester itself. If the ester is primarily a prodrug for cholecalciferol, its potency would be related to the efficiency of hydrolysis and subsequent activation. If the ester has direct VDR activity or significant butyrate-mediated effects, its potency and target specificity could differ significantly from cholecalciferol.
Computational Modeling and In Silico Approaches for SAR Prediction
Computational modeling and in silico techniques are increasingly valuable for predicting the SAR of small molecules, including vitamin D analogs. nih.govmdpi.comresearchgate.net These approaches can provide insights into the molecular interactions that govern binding to target proteins like the VDR and predict pharmacokinetic properties and metabolic fate.
Methods such as molecular docking can predict the likely binding pose and affinity of vitamin D3 butyrate within the VDR ligand-binding pocket. mdpi.com Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and the conformational changes induced upon binding. mdpi.com QSAR models can correlate structural features of a series of vitamin D analogs with their biological activities to build predictive models. researchgate.netmdpi.com
Furthermore, in silico methods can be used to predict the metabolic stability of vitamin D3 butyrate, for instance, its susceptibility to hydrolysis by esterases or metabolism by cytochrome P450 enzymes involved in vitamin D metabolism. nih.gov By comparing the predicted interactions and properties of vitamin D3 butyrate with those of cholecalciferol, calcitriol, and other known analogs, computational approaches can help to anticipate its biological behavior and guide experimental studies. While specific published in silico studies on vitamin D3 butyrate were not found in the provided search results, the established methodologies for studying vitamin D analog SAR using computational tools are directly applicable to this compound. nih.govmdpi.com
Emerging Research Paradigms and Future Directions
Exploration of Non-Genomic Actions and Rapid Signaling Pathways
Beyond the classical genomic pathway involving the nuclear Vitamin D Receptor (VDR) and modulation of gene expression, vitamin D compounds are known to exert rapid, non-genomic effects. These actions occur quickly and are independent of de novo protein synthesis. Non-genomic signaling is typically mediated by membrane-associated receptors, including a putative membrane VDR (VDRm) and protein disulfide isomerase family A member 3 (Pdia3). cabidigitallibrary.orgmdpi.comresearchgate.net Activation of these membrane receptors can trigger various intracellular signaling cascades, such as those involving Protein Kinase C (PKC), Phosphatidylinositol 3-kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs). cabidigitallibrary.orgnih.gov
While much of the research on non-genomic actions has focused on the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), and its precursor 25-hydroxyvitamin D3 (calcifediol), the potential for Vitamin D3 butyrate (B1204436) to also engage in these rapid signaling pathways represents an important area for future investigation. As an ester, its cellular uptake and interaction with membrane receptors might differ from the hydroxylated forms, potentially leading to unique non-genomic profiles. Future research will likely employ techniques to measure rapid changes in intracellular calcium levels, kinase activation, and other downstream effectors of non-genomic signaling upon exposure to Vitamin D3 butyrate. Elucidating whether Vitamin D3 butyrate itself, or its potential hydrolysis products, are responsible for these rapid effects will be crucial.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation
Advanced model systems are indispensable for dissecting the intricate mechanisms of action of vitamin D derivatives like Vitamin D3 butyrate. Current research on vitamin D utilizes a variety of in vitro models, including established cell lines relevant to target tissues such as breast cancer cells, immune cells (e.g., THP-1), and intestinal epithelial cells (e.g., Caco-2). nih.govmdpi.comresearcher.lifenih.govresearchgate.net These models allow for controlled studies on cellular uptake, metabolism, receptor binding affinity, and downstream signaling events.
Ex vivo models, such as patient-derived organoids, offer a more physiologically relevant context by maintaining the complex cellular architecture and interactions of native tissues. researchgate.net Studies using patient-derived colorectal cancer organoids, for instance, have provided insights into how calcitriol (B1668218) can modulate tumor suppressor genes and pathways related to cell proliferation, migration, and differentiation. researchgate.net
For Vitamin D3 butyrate, future research will benefit from applying these advanced models. In vitro studies could focus on comparing the cellular uptake and intracellular fate of Vitamin D3 butyrate versus Vitamin D3 and its hydroxylated metabolites. Ex vivo models derived from relevant tissues (e.g., intestine, bone, immune tissues) could be used to assess the biological activity of Vitamin D3 butyrate in a more complex environment, potentially revealing tissue-specific effects or conversion to other active forms. The development of co-culture systems incorporating different cell types present in a tissue could further enhance the understanding of how Vitamin D3 butyrate interacts within its biological niche.
Integration of Multi-Omics Technologies (e.g., transcriptomics, proteomics, metabolomics, microbiomics) in Research
The application of multi-omics technologies is transforming the study of complex biological systems and the impact of bioactive compounds. By integrating data from transcriptomics (gene expression), proteomics (protein abundance and modification), metabolomics (small molecule profiles), and microbiomics (microbial community composition and function), researchers can gain a holistic view of the cellular and systemic effects of interventions. metabolon.comfrontiersin.organnualreviews.org
In the context of vitamin D research, multi-omics approaches have been used to identify correlations between genetic variations and vitamin D levels, discover potential biomarkers, and understand the influence of the vitamin D receptor on gut microbiota. researchgate.netmetabolon.comfrontiersin.org For Vitamin D3 butyrate, integrating multi-omics will be crucial for a comprehensive understanding of its effects.
Transcriptomics can reveal how Vitamin D3 butyrate influences gene expression profiles in target cells or tissues. Proteomics can provide insights into the affected protein networks and signaling pathways. Metabolomics can help identify metabolic changes induced by Vitamin D3 butyrate, including its own metabolism and impact on endogenous metabolites. Given that butyrate is a short-chain fatty acid produced by the gut microbiome, microbiomics could be integrated to explore potential interactions between Vitamin D3 butyrate, the gut microbiota, and host health. uw.edufrontiersin.org For example, studies could investigate if Vitamin D3 butyrate influences the composition or function of butyrate-producing bacteria, or if the microbiome affects the bioavailability and metabolism of Vitamin D3 butyrate.
| Omics Technology | Information Provided | Potential Application for Vitamin D3 Butyrate Research |
| Transcriptomics | Gene expression levels | Identify genes regulated by Vitamin D3 butyrate; understand affected pathways. |
| Proteomics | Protein abundance, modifications, and interactions | Elucidate protein networks and signaling cascades influenced by Vitamin D3 butyrate. |
| Metabolomics | Small molecule profiles (metabolites) | Track metabolism of Vitamin D3 butyrate; identify changes in host metabolic pathways. |
| Microbiomics | Composition and function of microbial communities | Investigate interactions between Vitamin D3 butyrate and the gut microbiome; assess impact on microbial metabolites. |
Investigation of Synergistic Interactions with Other Bioactive Compounds and Dietary Factors
The biological effects of vitamin D are often modulated by interactions with other nutrients and bioactive compounds. Research has demonstrated synergistic effects between vitamin D and other vitamins, such as vitamins A, C, and E, in areas like cancer prevention. frontiersin.orgfrontiersin.org Furthermore, studies have shown synergy between vitamin D and specific bioactive compounds, such as chickpea protein hydrolysate in modulating inflammatory responses and butyrate in enhancing innate immunity against bacterial infections. nih.govmdpi.comresearchgate.netnih.gov
Given that Vitamin D3 butyrate combines a vitamin D moiety with butyrate, investigating its synergistic interactions is particularly relevant. Butyrate, a short-chain fatty acid produced by gut bacteria, possesses its own range of beneficial effects, including anti-inflammatory and gut barrier support properties. uw.edufrontiersin.org The esterification of Vitamin D3 with butyrate might lead to unique synergistic effects not observed with either compound alone, potentially by influencing absorption, metabolism, or cellular targeting.
Future research should explore the combined effects of Vitamin D3 butyrate with other nutrients, phytochemicals, or probiotics/prebiotics. For instance, studies could investigate if Vitamin D3 butyrate exhibits enhanced efficacy compared to equimolar amounts of Vitamin D3 and butyrate in modulating immune responses, supporting gut health, or influencing cellular differentiation and proliferation in various disease models. Understanding these synergistic interactions is crucial for optimizing potential applications of Vitamin D3 butyrate in functional foods, supplements, or therapeutic interventions.
Q & A
Q. What are the molecular mechanisms by which Vitamin D3 butyrate modulates gene expression in colonic carcinoma cells?
Vitamin D3 butyrate exerts transcriptional attenuation at the Cyclin D1 locus, reducing steady-state mRNA and protein levels. Experimental validation involves qRT-PCR with primers targeting exons 1, 1/2, 2, and 5 of Cyclin D1, combined with Western blot analysis to confirm protein-level reductions . The compound induces transcriptional arrest by altering the ratio of full-length to initiated transcripts at Cyclin D1 transcription sites, as measured via fluorescence-labeled oligonucleotide probes .
Q. How does Vitamin D3 butyrate interact with the vitamin D receptor (VDR) to enhance bioactivity?
Butyrate increases VDR expression, which is critical for activating vitamin D3. This synergy enhances transcriptional regulation of genes involved in calcium absorption and immune modulation. Methodologically, VDR activation can be assayed using luciferase reporter constructs under VDR-responsive promoters or chromatin immunoprecipitation (ChIP) to confirm binding to target gene loci .
Q. What experimental models are suitable for studying the anti-inflammatory effects of Vitamin D3 butyrate?
In vitro models like THP-1-derived macrophages (M1/M2 subtypes) treated with PMA or vitamin D3 are effective. Butyrate’s immunomodulatory effects on cytokines (e.g., TNFα, IL-1β) are quantified via ELISA, while NFκB activity is assessed using reporter gene assays . For in vivo relevance, murine models of colitis or colorectal cancer can be paired with histological scoring of inflammation and tumor burden .
Advanced Research Questions
Q. How can transcriptional attenuation at Cyclin D1 be quantitatively distinguished from post-transcriptional regulation in response to Vitamin D3 butyrate?
Use fluorescence in situ hybridization (FISH) with probes targeting intronic (nascent) versus exonic (mature) regions of Cyclin D1 transcripts. This differentiates transcriptional activity (intronic signal) from mRNA stability (exonic signal). Time-course experiments (e.g., 1–6 hours post-treatment) reveal dynamic changes in transcription initiation versus elongation . Complementary RNA-seq with metabolic labeling (e.g., 4-thiouridine) further resolves transcriptional vs. post-transcriptional effects .
Q. What experimental designs resolve contradictions in the dose-dependent effects of butyrate and Vitamin D3 on calcium transport in intestinal epithelia?
A factorial design combining varying doses of glycocholic acid (GCA: 0.05–1.0 mM), butyrate (0.5–5 mM), and vitamin D3 (10–40 nM) in Caco-2 monolayers can identify synergistic thresholds. Active calcium flux is measured using Ussing chambers, with TEER (transepithelial electrical resistance) monitoring monolayer integrity. Hsp90β inhibition (via geldanamycin) can dissect chaperone-dependent mechanisms .
Q. How do butyrate and Vitamin D3 synergize to enhance antimicrobial peptide (e.g., LL-37) expression, and what chromatin remodeling mechanisms are involved?
Butyrate, as an HDAC inhibitor, induces histone hyperacetylation at the LL-37 promoter, while vitamin D3 activates VDR binding to vitamin D response elements (VDREs). ChIP-seq for H3K9Ac and VDR occupancy, combined with siRNA knockdown of VDR or HDACs, validates their interdependence. Dual treatment in THP-1 cells shows additive LL-37 induction via qPCR .
Data Contradiction Analysis
Q. Why do some studies report pro-apoptotic effects of Vitamin D3 butyrate in cancer cells, while others emphasize cell cycle arrest?
Context-dependent outcomes arise from cell-type-specific signaling. In SW837 colon carcinoma cells, transcriptional attenuation at Cyclin D1 dominates, causing G1 arrest. In contrast, apoptotic cascades in DLD-1 cells involve β-catenin-Tcf pathway modulation. Discrepancies are resolved by comparing transcriptomic profiles (RNA-seq) and caspase-3/7 activity assays across cell lines .
Q. How do conflicting results on butyrate’s role in macrophage polarization (M1 vs. M2) inform experimental design?
Butyrate suppresses LPS-induced TNFα in M2 macrophages but not M1-derived IL-1β. Flow cytometry for surface markers (e.g., CD86 for M1, CD206 for M2) and single-cell RNA-seq can clarify subtype-specific responses. Dose-response curves (0.5–10 mM butyrate) and co-treatment with vitamin D3 further dissect immunomodulatory thresholds .
Methodological Best Practices
- Chromatin Accessibility Assays: Use ATAC-seq or DNase-seq to map butyrate-induced open chromatin regions, overlapped with VDR ChIP-seq peaks .
- Calcium Flux Quantification: Normalize apical-to-basal transport rates to TEER and use 40–80 mM Ca²⁺ gradients to mimic physiological conditions .
- Transcriptional Dynamics: Employ 4-thiouridine pulse-chase experiments coupled with intronic/exonic RNA FISH to distinguish transcriptional and post-transcriptional regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
